

Spectroscopic data for (S)-(+)-1-Indanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-(+)-1-Indanol

Cat. No.: B2546902

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-(+)-1-Indanol

This guide provides a comprehensive analysis of the key spectroscopic data for **(S)-(+)-1-Indanol** (CAS: 25501-32-0), a chiral building block crucial in asymmetric synthesis and pharmaceutical research. The structural elucidation of such molecules relies on a synergistic application of modern spectroscopic techniques. Here, we delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define this compound, presenting not just the data, but the scientific rationale behind its interpretation.

Introduction to (S)-(+)-1-Indanol

(S)-(+)-1-Indanol is a secondary aromatic alcohol with the empirical formula $C_9H_{10}O$ and a molecular weight of 134.18 g/mol .^[1] Its structure consists of a bicyclic system where a cyclopentanol ring is fused to a benzene ring. The stereocenter at the C-1 position, bearing the hydroxyl group, makes it a valuable chiral intermediate. Accurate and unambiguous structural confirmation is the bedrock of its application in stereoselective synthesis; hence, a thorough spectroscopic analysis is paramount. This document serves as an authoritative reference for researchers, detailing the expected spectral features of high-purity **(S)-(+)-1-Indanol**.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the standard IUPAC numbering for the indane skeleton is used throughout this guide. The following diagram illustrates the structure of **(S)-**

(+)-1-Indanol with the numbering convention that will be referenced in the subsequent NMR analysis.

Caption: Structure and IUPAC numbering of **(S)-(+)-1-Indanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **(S)-(+)-1-Indanol**, both ^1H and ^{13}C NMR provide definitive structural information.

Experimental Protocol: NMR Spectroscopy

A sample of **(S)-(+)-1-Indanol** (~10-20 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl_3 is due to its excellent solubilizing properties for moderately polar compounds and its relatively clean spectral window.^[2] The spectra are acquired on a 400 MHz spectrometer. ^1H NMR spectra are typically recorded with 16 scans, while ^{13}C NMR spectra require a greater number of scans (~1024) to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ^{13}C isotope.^[3]

^1H NMR Spectroscopy Data

The ^1H NMR spectrum of 1-Indanol provides a unique fingerprint of its proton environments. The aromatic and aliphatic regions are clearly distinct, and spin-spin coupling patterns allow for unambiguous assignment of each proton.

Table 1: ^1H NMR Spectroscopic Data for 1-Indanol (400 MHz, CDCl_3)^{[4][5]}

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.41	d	H-7
7.29 - 7.21	m	H-4, H-5, H-6
5.23	t	H-1
3.05	m	H-3 (one proton)
2.82	m	H-3 (one proton)
2.48	m	H-2 (one proton)
1.93	m	H-2 (one proton)
~1.9 (variable)	br s	OH

Interpretation of the ^1H NMR Spectrum:

- **Aromatic Region (7.21-7.41 ppm):** The four protons on the benzene ring appear in this downfield region, characteristic of aromatic hydrogens.^[6] The distinct signal at 7.41 ppm is assigned to H-7, which is deshielded by the proximity of the hydroxyl group. The remaining three aromatic protons (H-4, H-5, H-6) overlap to form a complex multiplet.
- **Carbinol Proton (5.23 ppm):** The proton attached to the stereocenter, H-1, appears as a triplet. This is due to coupling with the two adjacent protons on C-2. Its downfield shift is a direct result of the deshielding effect of the attached oxygen atom.
- **Aliphatic Protons (1.93-3.05 ppm):** The four protons of the cyclopentyl ring reside in the upfield aliphatic region. The two protons on C-3 are diastereotopic and thus chemically non-equivalent, appearing as separate multiplets around 3.05 and 2.82 ppm. Similarly, the two protons on C-2 are also diastereotopic and appear as distinct multiplets.
- **Hydroxyl Proton (~1.9 ppm):** The hydroxyl proton typically appears as a broad singlet. Its chemical shift is variable and dependent on concentration, temperature, and solvent, as it undergoes chemical exchange.

Caption: Conceptual ^1H NMR chemical shift assignments for **(S)-(+)-1-Indanol**.

¹³C NMR Spectroscopy Data

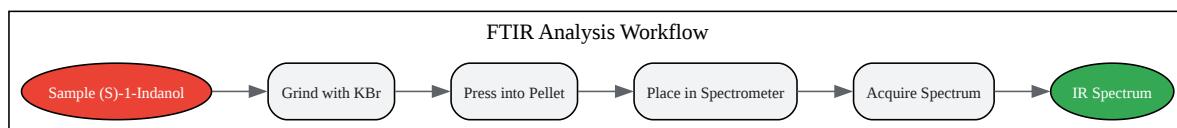
The proton-decoupled ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.

Table 2: ¹³C NMR Spectroscopic Data for 1-Indanol (CDCl₃)[4][7]

Chemical Shift (δ) ppm	Assignment
145.01	C-7a
143.16	C-3a
128.03	C-5
126.51	C-6
124.69	C-4
124.27	C-7
75.98	C-1
35.58	C-3
29.71	C-2

Interpretation of the ¹³C NMR Spectrum:

- Aromatic Carbons (124-145 ppm): The six aromatic carbons resonate in the typical downfield region for sp²-hybridized carbons.[3][8] The two quaternary carbons (C-3a and C-7a), which are part of the ring fusion, are the most downfield due to their substitution pattern. The protonated aromatic carbons appear between 124 and 128 ppm.
- Carbinol Carbon (75.98 ppm): C-1, being directly attached to the electronegative oxygen atom, is significantly deshielded and appears in the characteristic range for a secondary alcohol carbon.
- Aliphatic Carbons (29-36 ppm): The two sp³-hybridized methylene carbons of the five-membered ring, C-2 and C-3, are found in the upfield region of the spectrum, consistent with


aliphatic carbons.^[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

The IR spectrum can be obtained using the KBr pellet method. A small amount of **(S)-(+)-1-Indanol** is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disc. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm^{-1}). The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

[Click to download full resolution via product page](#)

Caption: Standard workflow for preparing a KBr pellet for FTIR analysis.

IR Spectroscopy Data

The IR spectrum of **(S)-(+)-1-Indanol** is dominated by absorptions corresponding to its alcohol and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands for 1-Indanol

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3350 - 3200	Strong, Broad	O-H Stretch (Alcohol)
~3100 - 3000	Medium	Aromatic C-H Stretch
~2950 - 2850	Medium	Aliphatic C-H Stretch
~1600, 1480	Medium	Aromatic C=C Stretch
~1080	Strong	C-O Stretch (Secondary Alcohol)
~750	Strong	Aromatic C-H Bend (Ortho-disubstituted)

Interpretation of the IR Spectrum:

- O-H Stretch: The most prominent feature is the intense, broad absorption band in the 3350-3200 cm⁻¹ region, which is definitive for the hydroxyl (O-H) stretching vibration of an alcohol involved in hydrogen bonding.[10][11]
- C-H Stretches: The spectrum shows two types of C-H stretching vibrations: the aromatic C-H stretches appearing just above 3000 cm⁻¹, and the aliphatic C-H stretches appearing just below 3000 cm⁻¹.[11]
- Fingerprint Region (<1500 cm⁻¹): This region contains a strong band around 1080 cm⁻¹, characteristic of the C-O stretching vibration of a secondary alcohol.[10] The aromatic C=C stretching vibrations are visible around 1600 and 1480 cm⁻¹. A strong band around 750 cm⁻¹ suggests ortho-disubstitution on the benzene ring, which is consistent with the indanol structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering further structural confirmation.

Experimental Protocol: Mass Spectrometry

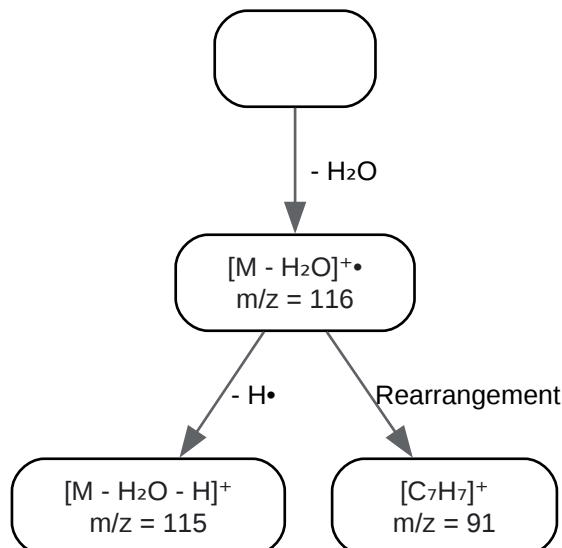
The mass spectrum is acquired using an electron impact (EI) ionization source. A dilute sample in a volatile solvent is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process generates a positively charged molecular ion ($[M]^+$) and various fragment ions, which are then separated by their mass-to-charge ratio (m/z).

Mass Spectrometry Data

The EI mass spectrum of 1-Indanol shows a clear molecular ion peak and a characteristic fragmentation pattern.

Table 4: Key Ions in the EI Mass Spectrum of 1-Indanol[\[12\]](#)[\[13\]](#)

m/z	Proposed Fragment	Identity
134	$[C_9H_{10}O]^+$	Molecular Ion $[M]^+$
117	$[M - OH]^+$ or $[M - H - H_2O]^+$	Loss of Hydroxyl Radical
116	$[M - H_2O]^+$	Loss of Water (Dehydration)
115	$[M - H_2O - H]^+$	Indenyl Cation
91	$[C_7H_7]^+$	Tropylium Ion


Interpretation of the Mass Spectrum:

The molecular weight of 1-Indanol is 134.18, and the mass spectrum shows a prominent molecular ion peak at $m/z = 134$, confirming the molecular formula. Aromatic alcohols are known to produce relatively stable molecular ions.[\[14\]](#)

The fragmentation is driven by the stability of the resulting ions:

- $[M - H_2O]^+$ (m/z 116): A common fragmentation pathway for alcohols is the loss of a water molecule, leading to the formation of an indene radical cation.[\[14\]](#)
- $[M - H_2O - H]^+$ (m/z 115): Subsequent loss of a hydrogen radical from the m/z 116 fragment gives rise to the highly stable indenyl cation, which is often the base peak in the spectrum.[\[12\]](#)

- $[C_7H_7]^+$ (m/z 91): The presence of a peak at m/z 91 is characteristic of many compounds containing a benzyl group and is attributed to the formation of the very stable tropylidium ion through rearrangement.

[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathways for 1-Indanol in EI-MS.

Conclusion

The collective spectroscopic data provides an unequivocal structural confirmation of **(S)-(+)1-Indanol**. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key alcohol and aromatic functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This guide serves as a validated reference, empowering researchers to confidently identify and utilize this important chiral molecule in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-インダノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 1-INDANOL(6351-10-6) IR Spectrum [chemicalbook.com]
- 5. 1-INDANOL(6351-10-6) ¹H NMR [m.chemicalbook.com]
- 6. ¹H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 1-INDANOL(6351-10-6) ¹³C NMR spectrum [chemicalbook.com]
- 8. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. benchchem.com [benchchem.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. 1-Indanol | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ¹H-Inden-1-ol, 2,3-dihydro- [webbook.nist.gov]
- 14. whitman.edu [whitman.edu]
- To cite this document: BenchChem. [Spectroscopic data for (S)-(+)-1-Indanol (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2546902#spectroscopic-data-for-s-1-indanol-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com